An In-Depth Technical Guide to the Chemical Properties of 6-Aminonicotinohydrazide
An In-Depth Technical Guide to the Chemical Properties of 6-Aminonicotinohydrazide
This guide provides a comprehensive technical overview of 6-aminonicotinohydrazide, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, characterization, and reactivity of this compound. The insights provided are grounded in established chemical principles and field-proven methodologies, offering a practical framework for its application in research and development.
Introduction and Strategic Importance
6-Aminonicotinohydrazide is a pyridine derivative incorporating both a primary aromatic amine and a hydrazide functional group. This unique combination of functionalities makes it a highly valuable scaffold in medicinal chemistry and materials science. The pyridine ring is a prevalent motif in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The hydrazide moiety serves as a critical linker and a precursor for a wide array of derivatives, most notably hydrazones, which are known to possess a broad spectrum of biological activities.[1]
The strategic importance of 6-aminonicotinohydrazide lies in its potential as a starting material for the synthesis of novel compounds with therapeutic potential. Derivatives of nicotinic acid and its hydrazide have been explored for various pharmacological applications, including antitubercular, antimicrobial, and anti-inflammatory activities.[2][3] This guide will elucidate the foundational chemistry required to harness the potential of this molecule.
Core Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in any experimental setting. The key properties of 6-aminonicotinohydrazide are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-Aminopyridine-3-carbohydrazide | - |
| Synonyms | 6-Amino-3-pyridinecarboxylic acid hydrazide | ChemicalBook |
| CAS Number | 42596-56-5 | ChemicalBook |
| Molecular Formula | C₆H₈N₄O | ChemicalBook |
| Molecular Weight | 152.15 g/mol | ChemScene |
| Appearance | (Predicted) White to off-white crystalline solid | - |
Synthesis and Purification Protocol
The most direct and industrially scalable synthesis of 6-aminonicotinohydrazide involves the hydrazinolysis of its corresponding methyl ester, methyl 6-aminonicotinate. This reaction is a classic nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group from the ester.
Causality of Experimental Design:
The choice of methyl 6-aminonicotinate as the precursor is strategic; it is readily prepared from the commercially available 6-aminonicotinic acid.[4] Ethanol is selected as the solvent due to its excellent solvating power for both the ester and hydrazine hydrate, and its boiling point is suitable for achieving a sufficient reaction rate without requiring high-pressure apparatus. An excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of dimeric side products.
Caption: Workflow for the synthesis of 6-aminonicotinohydrazide.
Step-by-Step Experimental Protocol:
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 6-aminonicotinate (15.2 g, 0.1 mol).[5]
-
Solvent Addition: Add 150 mL of absolute ethanol to the flask and stir the mixture to achieve partial dissolution.
-
Reagent Addition: Carefully add hydrazine hydrate (10.0 mL, ~0.2 mol, 2 equivalents) to the suspension. Causality: The excess hydrazine ensures the reaction proceeds efficiently towards the product.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1). The starting ester is significantly less polar than the product hydrazide. The reaction is typically complete within 4-6 hours.
-
Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 1 hour. A precipitate of the product will form.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold ethanol (2 x 20 mL) to remove any unreacted hydrazine and other impurities.
-
Drying: Dry the purified white solid under vacuum at 50°C to a constant weight. The expected yield is typically high (>85%).
Spectroscopic Characterization: A Self-Validating System
Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The data from IR, NMR, and MS should be mutually consistent, providing a self-validating confirmation of the target structure.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3200 (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| 3300-3100 (broad) | N-H Stretch | Hydrazide (-CONHNH₂) |
| 1650-1630 | C=O Stretch (Amide I) | Hydrazide Carbonyl |
| 1600-1580 | N-H Bend | Amine/Hydrazide |
| ~1600, ~1480 | C=C/C=N Stretch | Pyridine Ring |
Causality of Interpretation: The presence of distinct N-H stretching bands confirms the successful incorporation of the hydrazide and the retention of the amino group. The position of the carbonyl (C=O) stretch at a relatively low wavenumber is characteristic of a hydrazide, distinguishing it from a simple amide or ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the precise connectivity of atoms within the molecule.
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¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.4 ppm (d, 1H): Proton at C2 of the pyridine ring.
-
δ ~7.8 ppm (dd, 1H): Proton at C4 of the pyridine ring.
-
δ ~6.5 ppm (d, 1H): Proton at C5 of the pyridine ring.
-
δ ~9.2 ppm (s, 1H): Amide proton (-CONH -).
-
δ ~6.0 ppm (s, 2H): Primary amine protons (-NH₂).
-
δ ~4.4 ppm (s, 2H): Hydrazide amine protons (-NHNH₂ ).
-
Causality of Interpretation: The use of DMSO-d₆ as a solvent is crucial as it allows for the observation of exchangeable protons (N-H). The chemical shifts and splitting patterns of the aromatic protons are characteristic of a 2,5-disubstituted pyridine ring. The distinct singlets for the three different types of N-H protons confirm the full structure.
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~165 ppm: Carbonyl carbon (C=O).
-
δ ~160 ppm: C6 (carbon bearing the amino group).
-
δ ~148 ppm: C2.
-
δ ~138 ppm: C4.
-
δ ~115 ppm: C3.
-
δ ~108 ppm: C5.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Expected [M+H]⁺: 153.0771
-
Fragmentation: Key fragments would arise from the loss of NH₂NH₂ or the cleavage of the amide bond, which can be used to further confirm the structure.
Chemical Reactivity and Applications
The dual functionality of 6-aminonicotinohydrazide dictates its chemical reactivity and makes it a versatile precursor for drug discovery.
Reactivity of the Hydrazide Group: Hydrazone Formation
The most prominent reaction of the hydrazide moiety is its condensation with aldehydes and ketones to form stable acylhydrazones. This reaction is the cornerstone of its use in developing bioactive compounds.[1]
Caption: General scheme for acylhydrazone formation.
This reaction provides a straightforward method to introduce a wide variety of substituents (the 'R' group from the aldehyde/ketone), enabling the systematic exploration of structure-activity relationships (SAR).
Potential in Drug Development
The acylhydrazone scaffold (-CO-NH-N=CH-) is a known pharmacophore with a wide range of biological activities.[1] Derivatives of nicotinohydrazide have shown promise as:
-
Antitubercular Agents: Mimicking the mechanism of isoniazid, a first-line tuberculosis drug, by inhibiting enzymes involved in mycolic acid synthesis.
-
Antimicrobial and Antifungal Agents: The azomethine group (-N=CH-) is often crucial for antimicrobial activity.[3]
-
Anti-inflammatory and Analgesic Agents: Various hydrazone derivatives have demonstrated significant anti-inflammatory properties.
Reactivity of the Amino Group and Pyridine Ring
The primary amino group at the C6 position can undergo typical reactions of aromatic amines, such as acylation or diazotization, allowing for further structural modifications. The pyridine nitrogen provides a site for hydrogen bonding and potential coordination with metal ions, making the molecule an interesting ligand for the development of metallodrugs.
Conclusion
6-Aminonicotinohydrazide is a synthetically accessible and highly versatile chemical building block. Its core properties, underpinned by the reactive hydrazide and amino functionalities on a stable pyridine core, make it an ideal starting point for the design and synthesis of novel compounds in drug discovery and materials science. The protocols and characterization data presented in this guide provide a robust and validated framework for researchers to confidently utilize this compound in their experimental workflows. The potential for generating diverse libraries of bioactive hydrazone derivatives highlights its significant value for future research endeavors.
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